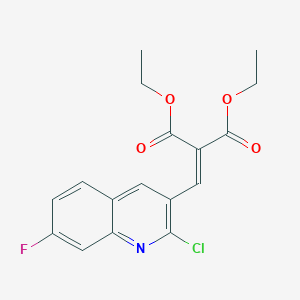
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C17H15ClFNO4. It is used primarily in proteomics research and has various applications in scientific research, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high efficiency and scalability .
Analyse Chemischer Reaktionen
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-7-fluoroquinoline: This compound has a similar structure but lacks the diethoxycarbonyl and vinyl groups.
7-Fluoro-3-vinylquinoline: This compound has a similar structure but lacks the chloro and diethoxycarbonyl groups.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: This compound has a similar structure but lacks the fluoro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1031928-75-2 |
|---|---|
Molekularformel |
C17H15ClFNO4 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
DBALUCRIPKVIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


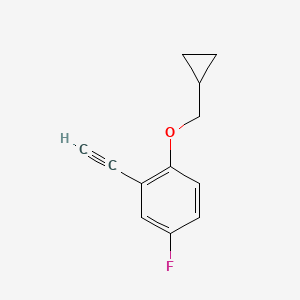

![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13725215.png)
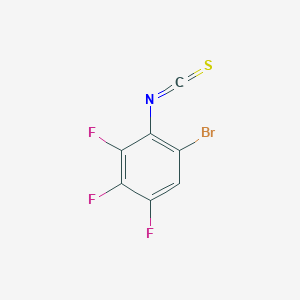
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
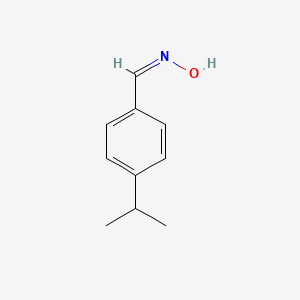
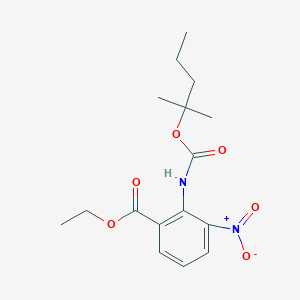
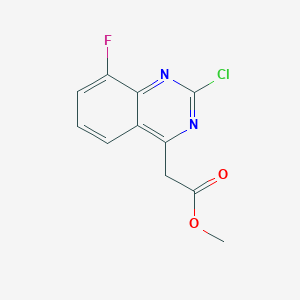
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)

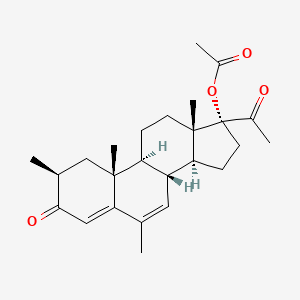
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
